Cas no 1531-16-4 (2-ethyl-4-Pyridinecarboxylic acid methyl ester)

2-Ethyl-4-pyridinecarboxylic acid methyl ester is a versatile pyridine derivative used as an intermediate in organic synthesis and pharmaceutical applications. Its key advantages include a stable ester functionality, which facilitates further chemical modifications, and the presence of an ethyl substituent that enhances solubility in organic solvents. The compound is particularly valuable in the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs), where its pyridine core serves as a key structural motif. Its well-defined reactivity profile and compatibility with common synthetic methodologies make it a reliable building block for researchers in medicinal chemistry and material science.
2-ethyl-4-Pyridinecarboxylic acid methyl ester structure
1531-16-4 structure
Product Name:2-ethyl-4-Pyridinecarboxylic acid methyl ester
CAS No:1531-16-4
MF:C9H11NO2
MW:165.189142465591
MDL:MFCD11226397
CID:1106607
PubChem ID:12183946
Update Time:2025-10-30

2-ethyl-4-Pyridinecarboxylic acid methyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-ethyl-4-Pyridinecarboxylic acid methyl ester
    • Methyl 2-ethylisonicotinate
    • methyl 2-ethylpyridine-4-carboxylate
    • 2-Aethyl-hexansaeure-methylester
    • 2-Aethyl-isonicotinsaeure-methylester
    • 2-ethyl-hexanoic acid methyl ester
    • 2-ethyl-isonicotinic acid methyl ester
    • 2-Ethylisonicotinsaeure-methylester
    • Hexanoic acid,2-ethyl-,methyl ester
    • methyl 2-ethyl hexanoate
    • Methyl-2-Butyl-Butyrate
    • MFCD11226397
    • SCHEMBL10263738
    • AKOS005256859
    • 1531-16-4
    • DA-32977
    • 2-Ethyl isonicotinic acid methyl ester
    • MDL: MFCD11226397
    • Inchi: 1S/C9H11NO2/c1-3-8-6-7(4-5-10-8)9(11)12-2/h4-6H,3H2,1-2H3
    • InChI Key: VMEDAGBGABTACJ-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=CN=C(C=1)CC)=O

Computed Properties

  • Exact Mass: 165.07900
  • Monoisotopic Mass: 165.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 39.2Ų

Experimental Properties

  • PSA: 39.19000
  • LogP: 1.43060

2-ethyl-4-Pyridinecarboxylic acid methyl ester Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-ethyl-4-Pyridinecarboxylic acid methyl ester Suppliers

Amadis Chemical Company Limited
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(CAS:1531-16-4)2-ethyl-4-Pyridinecarboxylic acid methyl ester
Order Number:A1176024
Stock Status:in Stock
Quantity:10g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:33
Price ($):6134.0/1760.0
Email:sales@amadischem.com

Additional information on 2-ethyl-4-Pyridinecarboxylic acid methyl ester

Introduction to 2-Ethyl-4-Pyridinecarboxylic acid methyl ester (CAS No. 1531-16-4)

2-Ethyl-4-Pyridinecarboxylic acid methyl ester, with the chemical formula C9H10O2 and CAS number 1531-16-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This ester derivative of pyridine has garnered attention due to its versatile applications in synthetic chemistry, drug development, and biochemical studies. The structural motif of this compound, featuring an ethyl group at the 2-position and a carboxylic acid methyl ester at the 4-position of the pyridine ring, imparts unique reactivity and functional properties that make it a valuable intermediate in various chemical syntheses.

The chemical structure of 2-Ethyl-4-Pyridinecarboxylic acid methyl ester contributes to its broad utility. The presence of a pyridine core enhances its solubility in both polar and non-polar solvents, facilitating its use in diverse reaction conditions. The ester functionality at the 4-position allows for further derivatization, enabling the synthesis of more complex molecules. This flexibility has made it a preferred building block in medicinal chemistry, where precise molecular modifications are often required to optimize pharmacological properties.

In recent years, 2-Ethyl-4-Pyridinecarboxylic acid methyl ester has been extensively studied for its potential applications in the development of novel therapeutic agents. Its pyridine scaffold is a common feature in many biologically active compounds, including antibiotics, antivirals, and anticancer drugs. The ethyl and ester substituents provide specific interactions with biological targets, making this compound a promising candidate for drug discovery.

One of the most compelling aspects of 2-Ethyl-4-Pyridinecarboxylic acid methyl ester is its role in the synthesis of heterocyclic compounds. Heterocycles are essential components of many pharmaceuticals due to their ability to mimic natural biological structures and exhibit favorable pharmacokinetic properties. Researchers have leveraged the reactivity of this compound to develop new derivatives with enhanced biological activity. For instance, modifications at the 2- and 4-positions have led to compounds with improved binding affinity to enzymes and receptors.

The pharmaceutical industry has been particularly interested in exploring the potential of 2-Ethyl-4-Pyridinecarboxylic acid methyl ester as a precursor for drug candidates. Its structural features allow for easy incorporation into more complex molecules through various synthetic pathways. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce aryl or alkynyl groups at strategic positions within the pyridine ring. These modifications can significantly alter the pharmacological profile of the resulting compounds.

Moreover, 2-Ethyl-4-Pyridinecarboxylic acid methyl ester has found applications in agrochemical research. Pyridine derivatives are known for their role as intermediates in the synthesis of pesticides and herbicides. The unique reactivity of this compound enables chemists to design molecules that exhibit potent activity against pests while maintaining environmental safety.

The synthetic methodologies employed in producing 2-Ethyl-4-Pyridinecarboxylic acid methyl ester have also seen significant advancements. Modern techniques such as flow chemistry and microwave-assisted synthesis have improved yield and purity, making large-scale production more feasible. These innovations have not only enhanced accessibility but also reduced costs associated with obtaining high-quality material for research purposes.

In academic research, 2-Ethyl-4-Pyridinecarboxylic acid methyl ester has been used as a model compound to study reaction mechanisms and develop new catalytic systems. Its well-characterized reactivity allows researchers to test hypotheses about molecular transformations under controlled conditions. Such studies contribute to our fundamental understanding of organic chemistry principles and can lead to breakthroughs in synthetic methodologies.

The biological activity of derivatives derived from 2-Ethyl-4-Pyridinecarboxylic acid methyl ester has been a focal point for drug discovery efforts. Researchers have synthesized various analogs and evaluated their interactions with biological targets such as kinases, G protein-coupled receptors (GPCRs), and ion channels. Some derivatives have shown promising results in preclinical studies, indicating their potential as therapeutic agents for treating diseases such as cancer, inflammation, and neurological disorders.

The analytical techniques used to study 2-Ethyl-4-Pyridinecarboxylic acid methyl ester include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods provide detailed information about molecular structure, purity, and reaction outcomes. Advanced computational tools such as molecular modeling have also been employed to predict the behavior of this compound in different environments.

The future prospects for 2-Ethyl-4-Pyridinecarboxylic acid methyl ester are promising as research continues to uncover new applications and synthetic possibilities. With ongoing advancements in drug discovery technologies and synthetic methodologies, this compound is likely to remain a cornerstone in both academic research and industrial applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1531-16-4)2-ethyl-4-Pyridinecarboxylic acid methyl ester
A1176024
Purity:99%/99%
Quantity:10g/1g
Price ($):6134.0/1760.0
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